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Suc-ala-phe-lys-amc -

Suc-ala-phe-lys-amc

Catalog Number: EVT-10993353
CAS Number:
Molecular Formula: C32H39N5O8
Molecular Weight: 621.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Suc-ala-phe-lys-amc is a synthetic compound that belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. This compound is notable for its specific sequence of amino acids: sucrose, alanine, phenylalanine, lysine, and amino methyl cyclohexane. Understanding the properties and applications of this compound requires an exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential scientific uses.

Source and Classification

Suc-ala-phe-lys-amc is classified under synthetic peptides and is often utilized in biochemical research and pharmaceutical applications. The source of this compound typically involves laboratory synthesis rather than natural extraction. Peptides like Suc-ala-phe-lys-amc are synthesized for their potential therapeutic benefits, particularly in drug development and as research tools in molecular biology.

Synthesis Analysis

Methods

The synthesis of Suc-ala-phe-lys-amc can be achieved through several methods, primarily solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-phase peptide synthesis:
    • The process begins with a resin that has a functional group to which the first amino acid is attached.
    • Subsequent amino acids are added one at a time, with each coupling reaction facilitated by activating agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
    • The final product is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
  2. Purification:
    • After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.
Molecular Structure Analysis

Structure

The structure of Suc-ala-phe-lys-amc can be represented in terms of its amino acid sequence:

  • Sucrose: A disaccharide that may influence solubility and stability.
  • Alanine: A non-polar amino acid contributing to hydrophobic interactions.
  • Phenylalanine: An aromatic amino acid that can engage in π-stacking interactions.
  • Lysine: A positively charged amino acid that may facilitate interactions with negatively charged entities in biological systems.
  • Amino methyl cyclohexane: A cyclic amine that may contribute to structural rigidity.

Data

The molecular formula can be derived from the constituent amino acids and their respective side chains. The molecular weight will depend on the specific modifications made during synthesis.

Chemical Reactions Analysis

Reactions

Suc-ala-phe-lys-amc can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to the breakdown of the compound into its constituent amino acids.
  2. Modification Reactions: Functional groups on the side chains can undergo acylation or alkylation, allowing for further derivatization.

Technical Details

Understanding these reactions is crucial for designing experiments where Suc-ala-phe-lys-amc is used as a substrate or reactant.

Mechanism of Action

Process

The mechanism of action for Suc-ala-phe-lys-amc is context-dependent but generally involves interactions with biological targets such as enzymes or receptors.

Data

  1. Enzyme Inhibition: If Suc-ala-phe-lys-amc acts as an inhibitor, it may bind to an active site on an enzyme, preventing substrate access.
  2. Receptor Binding: The compound could mimic natural ligands, binding to specific receptors and triggering downstream signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white powder.
  2. Solubility: Soluble in water and organic solvents depending on the side chain characteristics.

Chemical Properties

  1. Stability: Generally stable under physiological conditions but susceptible to hydrolysis.
  2. pH Sensitivity: The stability may vary with pH; acidic or basic environments could lead to degradation.

Relevant Data or Analyses

Physical and chemical property data are essential for determining storage conditions and compatibility with other compounds.

Applications

Scientific Uses

Suc-ala-phe-lys-amc has several applications in scientific research:

  1. Drug Development: Used as a lead compound for developing new therapeutics targeting specific diseases.
  2. Biochemical Assays: Serves as a substrate in enzyme assays to study catalytic mechanisms.
  3. Molecular Biology: Utilized in studies involving peptide interactions with proteins or nucleic acids.
Biochemical Synthesis & Substrate Design

Solid-Phase Peptide Synthesis Methodologies for Fluorogenic Substrates

Suc-Ala-Phe-Lys-AMC is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), a method enabling precise sequential assembly of the tripeptide backbone (Ala-Phe-Lys) on resin supports. The process initiates with Fmoc-Lys(Boc)-Wang resin, where the ε-amino group of lysine is protected by tert-butyloxycarbonyl (Boc) to prevent side reactions [1] [4]. Sequential deprotection of Fmoc groups using 20% piperidine in dimethylformamide (DMF) exposes the amino terminus for coupling. Fmoc-Phe and Fmoc-Ala are added using activating agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt), ensuring >99% coupling efficiency per cycle [4].

Following tripeptide assembly, the N-terminus is succinylated using succinic anhydride in DMF, introducing the "Suc" (succinyl) moiety to block the terminal amine and mimic natural protease substrates. The critical final step involves coupling 7-amino-4-methylcoumarin (AMC) to the C-terminus of lysine. This is achieved through a carbodiimide-mediated esterification, typically using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane [4] [6]. The resin is then cleaved, and side-chain deprotected with trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5), yielding the crude product. Purification via reversed-phase HPLC (typically C18 columns with acetonitrile/water gradients) achieves final purities >95% [4] [6].

Table 1: Key Reagents and Conditions for SPPS of Suc-Ala-Phe-Lys-AMC

StepReagents/ConditionsPurpose
Resin LoadingFmoc-Lys(Boc)-Wang resinAnchoring point for synthesis
Deprotection20% piperidine/DMF, 2 × 5 minFmoc removal
CouplingFmoc-AA, HBTU/HOBt, DIPEA, DMF, 45 minAmino acid addition
SuccinylationSuccinic anhydride/DMF, 2 hoursN-terminal blocking
AMC ConjugationAMC, DCC, NHS, DCM, 12 hoursFluorophore attachment
Cleavage/DeprotectionTFA/TIS/H₂O (95:2.5:2.5), 3 hoursRelease from resin

Incorporation of 7-Amino-4-Methylcoumarin (AMC) as a Reporter Group

AMC serves as the fluorogenic reporter in Suc-Ala-Phe-Lys-AMC due to its exceptional photophysical properties. Intact substrates exhibit minimal fluorescence, as the AMC group is quenched via energy transfer to the peptide backbone. Upon protease cleavage at the lysine-AMC bond, free AMC is liberated, emitting intense blue fluorescence (λₑₓ = 351–380 nm; λₑₘ = 430–460 nm) [2] [7]. This fluorescence arises from the intramolecular charge transfer (ICT) state of AMC’s electron-donating amino group and electron-withdrawing coumarin lactone ring [2].

Key advantages of AMC include:

  • High quantum yield (Φ = 0.78 in aqueous buffer), enabling detection of low-abundance protease activity [7].
  • Environment-insensitive emission, ensuring consistent signal across physiological pH (5.0–9.0) [7].
  • Minimal steric hindrance due to its compact molecular structure (MW 175.2 g/mol), preserving substrate-enzyme binding kinetics [6].

Quenching mechanisms in the intact substrate involve photoinduced electron transfer (PET) from the peptide’s amide bonds to AMC’s excited state. Studies using TEMPO derivatives confirm dynamic quenching via collisional interactions, with Stern-Volmer constants (KSV) up to 3.4 × 10³ M⁻¹ [2]. This underscores AMC’s sensitivity to microenvironmental changes upon proteolysis.

Table 2: Photophysical Properties of AMC in Suc-Ala-Phe-Lys-AMC

PropertyIntact SubstrateCleaved Product (AMC)
Fluorescence IntensityLow (quenched)High (dequenched)
Excitation (λₘₐₓ)351 nm351–380 nm
Emission (λₘₐₓ)430 nm (weak)440–460 nm
Quantum Yield (Φ)<0.050.78
Stokes Shift79 nm79–85 nm

Structural Determinants of Protease Specificity in Tripeptide Sequences

The substrate sequence Ala-Phe-Lys is engineered to target trypsin-like serine proteases, which recognize lysine or arginine at the P1 position. Specificity is governed by:

  • P1 Lysine requirement: The ε-amino group forms a salt bridge with Asp189 in trypsin’s S1 pocket, with mutagenesis studies confirming >100-fold activity reduction if substituted by non-basic residues [3] [5].
  • P2 Aromatic stabilization: Phe at P2 enhances binding via π-π stacking with His57/Trp215 in trypsin’s hydrophobic S2 subsite. Kinetic assays show 5-fold higher kcat/KM for Phe versus aliphatic residues (e.g., Ala) [5] [8].
  • P3 Flexibility: Small aliphatic residues (Ala) at P3 minimize steric clashes, accommodating diverse S3 subsite architectures in related proteases (e.g., plasmin, thrombin) [3] [8].

Specificity profiling using substrate phage display reveals that MMP-2 and MMP-9 (metalloproteinases) exhibit distinct preferences despite structural homology. MMP-9 favors Lys at P1′ (C-terminal to cleavage), whereas MMP-2 tolerates hydrophobic residues. This divergence arises from subtle S1′ pocket variations: MMP-9’s Leu397 allows deeper lysine insertion, while MMP-2’s bulkier Tyr420 hinders it [3].

Cleavage kinetics are quantified by Michaelis-Menten parameters. For trypsin, Suc-Ala-Phe-Lys-AMC exhibits KM = 25–50 μM and kcat = 15–30 s⁻¹, reflecting high catalytic efficiency (kcat/KM ≈ 10⁶ M⁻¹s⁻¹). Substitutions at P1 (e.g., Lys→Ala) reduce kcat/KM by 99.9%, validating sequence specificity [3] [5] [8].

Table 3: Protease Subsites and Specificity Determinants

SubsiteResidue PreferenceStructural Basis
S1Lys > ArgSalt bridge with Asp189 (trypsin)
S2Phe, Tyr, TrpHydrophobic/π-stacking with His57/Trp215
S3Ala, Ser, GlySmall residues accommodating shallow pocket
S1′AMC (small hydrophobic)Unoccupied pocket in trypsin-like proteases

Properties

Product Name

Suc-ala-phe-lys-amc

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C32H39N5O8

Molecular Weight

621.7 g/mol

InChI

InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40)/t20-,24-,25-/m0/s1

InChI Key

GAQKKPHZOUJFMZ-OPXMRZJTSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O

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